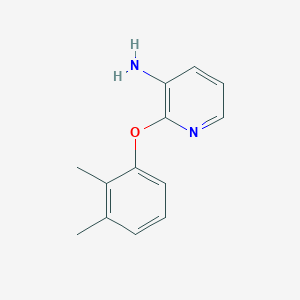
tert-Butyl pyrrolidin-2-ylcarbamate
概要
説明
tert-Butyl pyrrolidin-2-ylcarbamate: is a chemical compound widely used in organic synthesis, particularly as a protecting group for amines. It is known for its stability under various reaction conditions and can be easily removed when necessary. This compound is part of the carbamate family, which are esters of carbamic acid.
準備方法
Synthetic Routes and Reaction Conditions: tert-Butyl pyrrolidin-2-ylcarbamate can be synthesized through the reaction of pyrrolidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate product .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and automated systems ensures high efficiency and consistent product quality. The reaction conditions are optimized to maximize yield and minimize by-products .
化学反応の分析
Types of Reactions: tert-Butyl pyrrolidin-2-ylcarbamate undergoes various chemical reactions, including:
Substitution: It can participate in nucleophilic substitution reactions where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) at elevated temperatures.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed:
Hydrolysis: Pyrrolidin-2-ylcarbamate.
Substitution: Various substituted carbamates depending on the nucleophile used.
科学的研究の応用
Chemistry: tert-Butyl pyrrolidin-2-ylcarbamate is extensively used as a protecting group in peptide synthesis. It helps in the selective protection of amine groups, allowing for the sequential addition of amino acids .
Biology: In biological research, this compound is used to protect amine groups in biomolecules, facilitating the study of complex biological processes without interference from reactive amines .
Medicine: this compound derivatives are explored for their potential therapeutic applications, including as intermediates in the synthesis of pharmaceuticals .
Industry: In the chemical industry, it is used in the production of fine chemicals and agrochemicals, where selective protection and deprotection of functional groups are crucial .
作用機序
The primary mechanism of action of tert-butyl pyrrolidin-2-ylcarbamate involves the protection of amine groups through the formation of a stable carbamate linkage. This linkage prevents the amine from participating in unwanted side reactions during synthesis. The tert-butyl group can be removed under acidic conditions, regenerating the free amine .
類似化合物との比較
tert-Butyl carbamate: Another carbamate used for protecting amines but lacks the pyrrolidine ring.
tert-Butyl (2-(pyrrolidin-3-yl)ethyl)carbamate: Similar structure but with an additional ethyl group.
Uniqueness: tert-Butyl pyrrolidin-2-ylcarbamate is unique due to its combination of the tert-butyl protecting group and the pyrrolidine ring, offering specific steric and electronic properties that make it particularly useful in selective protection strategies .
特性
IUPAC Name |
tert-butyl N-pyrrolidin-2-ylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-7-5-4-6-10-7/h7,10H,4-6H2,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBZQOKGDPJRRFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50595118 | |
| Record name | tert-Butyl pyrrolidin-2-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50595118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185693-00-9 | |
| Record name | tert-Butyl pyrrolidin-2-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50595118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[(3E)-3-[amino(nitroso)methylidene]-1,2-oxazol-5-yl]methanol](/img/structure/B64149.png)






![Tert-butyl N-[(4-cyanophenyl)methyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate](/img/structure/B64165.png)

![tert-butyl N-[(3-hydroxyphenyl)methylamino]carbamate](/img/structure/B64170.png)
![9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine](/img/structure/B64171.png)
![4-[(4-Fluorophenyl)methoxy]-3-nitrobenzaldehyde](/img/structure/B64175.png)
